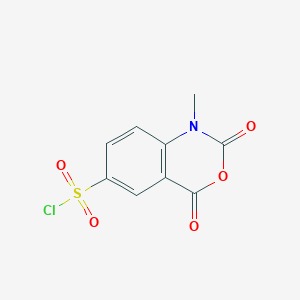

1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Description

Historical Context of Benzoxazine Chemistry

The development of benzoxazine chemistry traces its origins to the early twentieth century, with foundational work establishing the basic principles of heterocyclic synthesis involving nitrogen and oxygen-containing ring systems. The initial discovery of benzoxazine compounds occurred in 1944 when Holly and Cope developed small molecular weight benzoxazine structures, marking the beginning of systematic investigation into this class of heterocyclic compounds. However, the true advancement in benzoxazine chemistry began in the 1990s when Ning and Ishida published comprehensive studies on the synthesis and properties of crosslinked polybenzoxazines in 1994, establishing the foundation for modern benzoxazine research.

The historical progression of benzoxazine chemistry has been characterized by continuous refinement of synthetic methodologies and expanding applications. Early research focused primarily on understanding the fundamental ring-opening polymerization mechanisms and basic structural properties. The development of the Mannich condensation reaction as a primary synthetic route for benzoxazine preparation represented a significant milestone, utilizing phenol, primary amine, and formaldehyde as starting materials. This synthetic approach provided researchers with unprecedented molecular design flexibility, allowing for the systematic modification of benzoxazine structures through variation of the starting materials.

Throughout the subsequent decades, benzoxazine chemistry evolved to encompass increasingly complex structural modifications and functionalization strategies. The introduction of sulfonyl chloride functional groups into benzoxazine frameworks represents a more recent development in this field, combining the inherent stability of the benzoxazine core with the high reactivity of sulfonyl chloride moieties. This combination has opened new avenues for pharmaceutical applications and materials science research, particularly in the development of bioactive compounds and advanced polymer systems.

Significance in Heterocyclic Chemistry

Benzoxazine compounds occupy a central position in heterocyclic chemistry due to their unique bicyclic structure consisting of a benzene ring fused to an oxazine ring. The significance of these compounds extends beyond their structural novelty to encompass their remarkable versatility in chemical transformations and their ability to serve as building blocks for more complex molecular architectures. The heterocyclic nature of benzoxazines provides multiple reactive sites that can be exploited for further functionalization, making them valuable intermediates in synthetic organic chemistry.

The incorporation of additional functional groups, such as dioxo and sulfonyl chloride moieties, significantly enhances the chemical significance of benzoxazine derivatives. These functionalized benzoxazines demonstrate enhanced reactivity profiles compared to their unsubstituted counterparts, enabling participation in a broader range of chemical reactions. The presence of multiple heteroatoms within the benzoxazine framework creates opportunities for coordination chemistry and supramolecular interactions, further expanding their utility in materials science applications.

Research has demonstrated that benzoxazine derivatives exhibit exceptional stability under various reaction conditions while maintaining sufficient reactivity for selective chemical modifications. This balance between stability and reactivity makes them particularly valuable in pharmaceutical chemistry, where controlled chemical transformations are essential for drug development processes. The ability to introduce various substituents at specific positions within the benzoxazine framework allows for systematic structure-activity relationship studies and optimization of biological properties.

Chemical Classification and Nomenclature

The compound 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride belongs to the broader classification of heterocyclic organic compounds, specifically within the benzoxazine family. According to systematic nomenclature conventions, this compound features several distinct structural elements that define its chemical identity and properties. The benzoxazine core consists of a benzene ring fused to a six-membered oxazine ring containing both nitrogen and oxygen heteroatoms in a 1,3-relationship.

The systematic naming of this compound follows International Union of Pure and Applied Chemistry conventions, with the base structure identified as 3,1-benzoxazine due to the specific positioning of nitrogen and oxygen atoms within the heterocyclic framework. The numerical designation 3,1 indicates that the nitrogen atom occupies position 3 and the oxygen atom occupies position 1 within the oxazine ring system. The additional substituents are then designated according to their positions relative to this core structure.

| Structural Component | Position | Chemical Significance |

|---|---|---|

| Methyl group | Position 1 | Enhances lipophilicity and steric properties |

| Dioxo functionalities | Positions 2,4 | Provides carbonyl reactivity and hydrogen bonding capability |

| Sulfonyl chloride | Position 6 | Offers high electrophilic reactivity for nucleophilic substitution |

| Benzoxazine core | Base structure | Maintains heterocyclic stability and aromaticity |

The molecular formula for this compound reflects the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms arranged in a specific three-dimensional configuration that determines its chemical and physical properties. The systematic nomenclature also accounts for the stereochemical considerations arising from the substitution pattern and the conformational preferences of the heterocyclic framework.

General Applications and Research Importance

The research importance of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride stems from its potential applications across multiple scientific disciplines, particularly in pharmaceutical chemistry and materials science. Benzoxazine derivatives have demonstrated significant biological activities, including antimicrobial, anticancer, and neuroprotective properties. The specific structural features of this compound, including the sulfonyl chloride functionality, make it particularly valuable as a synthetic intermediate for the preparation of more complex bioactive molecules.

In pharmaceutical research, sulfonyl chloride-containing benzoxazines serve as important building blocks for the synthesis of sulfonamide derivatives, which represent a major class of therapeutic agents. The electrophilic nature of the sulfonyl chloride group enables facile nucleophilic substitution reactions with various amines, leading to the formation of diverse sulfonamide compounds with potential biological activities. Recent studies have highlighted the antimicrobial properties of benzoxazine derivatives, with several compounds showing promising activity against both bacterial and fungal pathogens.

The materials science applications of functionalized benzoxazines have gained significant attention due to their potential use in advanced polymer systems and specialty materials. The ring-opening polymerization behavior of benzoxazine monomers produces polybenzoxazines with excellent thermal stability, mechanical properties, and chemical resistance. The incorporation of sulfonyl chloride functionality provides additional crosslinking opportunities and enables the development of materials with tailored properties for specific applications.

Current research trends in benzoxazine chemistry emphasize the development of bio-based derivatives and environmentally sustainable synthetic methodologies. The synthesis of benzoxazines from renewable feedstocks represents an important direction for green chemistry applications, with several studies demonstrating the successful preparation of benzoxazine monomers from natural phenolic compounds and bio-derived amines. These developments highlight the continuing relevance of benzoxazine chemistry in addressing contemporary challenges in sustainable chemistry and materials development.

Properties

IUPAC Name |

1-methyl-2,4-dioxo-3,1-benzoxazine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO5S/c1-11-7-3-2-5(17(10,14)15)4-6(7)8(12)16-9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEUBGJPTHKQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

General Synthetic Approach

The synthesis of this compound generally involves the introduction of a sulfonyl chloride group onto a benzoxazine core. The key step is the sulfonation of a benzoxazine precursor, often using chlorosulfonic acid under controlled temperature conditions. The reaction is followed by workup procedures including quenching, extraction, drying, filtration, and concentration to isolate the target sulfonyl chloride compound.

Detailed Synthetic Procedure

Sulfonation Using Chlorosulfonic Acid

- Starting Material: 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine or closely related benzoxazine derivatives.

- Reagent: Chlorosulfonic acid (HSO3Cl).

- Conditions: The reaction is typically conducted at low temperatures (0–10 °C) to control the exothermic sulfonation process.

- Reaction Time: Approximately 1 to 1.5 hours.

- Workup: The reaction mixture is poured into ice to quench excess chlorosulfonic acid, followed by extraction with organic solvents such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

| Step | Details |

|---|---|

| Reagent | Chlorosulfonic acid (10 mL) |

| Substrate | 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine (2 g, ~13 mmol) |

| Temperature | 0–5 °C during addition, maintained at 5–10 °C during reaction |

| Reaction Time | 1 hour |

| Quenching | Poured into 100 g ice |

| Extraction Solvent | Dichloromethane (100 mL) |

| Drying Agent | Sodium sulfate (Na2SO4) |

| Yield | ~66% (white solid) |

This method yields the sulfonyl chloride as a white solid with good purity, confirmed by ^1H NMR and mass spectrometry data.

Alternative Method: Sulfur Dioxide Mediated Sulfonylation

Another reported method involves the use of sulfur dioxide gas and copper(II) chloride as a catalyst in the presence of hydrochloric acid and sodium nitrite for the sulfonyl chloride formation on benzoxazine derivatives.

- Procedure Highlights:

- The benzoxazine amine precursor is diazotized with sodium nitrite in acidic medium at 0 °C.

- Sulfur dioxide gas is bubbled through the reaction mixture under cooling.

- Copper(II) chloride dihydrate is added to catalyze the sulfonyl chloride formation.

- The reaction is maintained at low temperature and then allowed to warm to room temperature overnight.

- The product is extracted with ethyl acetate, washed, dried, and concentrated.

This method is more complex and yields a lower amount of product but offers an alternative route for sulfonyl chloride synthesis on benzoxazine rings.

Comparative Analysis of Preparation Methods

| Aspect | Chlorosulfonic Acid Method | Sulfur Dioxide / Diazotization Method |

|---|---|---|

| Starting Material | Benzoxazine derivative | Amino-benzoxazine derivative |

| Reagents | Chlorosulfonic acid | HCl, NaNO2, SO2 gas, CuCl2·2H2O |

| Temperature Control | 0–10 °C | 0 °C initially, then room temperature |

| Reaction Time | ~1 hour | ~18 hours (including overnight) |

| Yield | ~66% | ~11% |

| Product Purity | High (white solid) | Moderate (yellow solid) |

| Workup Complexity | Moderate | More complex (multiple extraction and washing) |

| Scalability | Suitable for scale-up | More suited for laboratory scale |

Research Findings and Notes

- The chlorosulfonic acid method is the preferred route for synthesizing 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride due to its higher yield and simpler procedure.

- Temperature control is critical in the chlorosulfonic acid method to prevent side reactions and decomposition.

- The sulfur dioxide mediated method, while more elaborate and lower yielding, provides a pathway to sulfonyl chlorides from amino precursors via diazotization and sulfonylation.

- Analytical data such as ^1H NMR and mass spectrometry confirm the structure and purity of the products in both methods.

- The molecular weight of the target compound is approximately 275.67 g/mol, consistent with the sulfonyl chloride derivative structure.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of related amines or other reduced forms.

Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used, often in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

Reduction Products: Amines and other reduced forms.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Research indicates that derivatives of benzoxazine compounds exhibit notable antibacterial activity. For instance, the synthesis of N-benzylidene derivatives of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine has been associated with effective inhibition of bacterial growth. In a study, compounds synthesized using ultrasound-assisted methods showed enhanced antibacterial efficacy against common pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzoxazine derivatives have been studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. A specific derivative demonstrated cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Synthesis of Novel Compounds

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be used to create various functionalized benzoxazine derivatives through nucleophilic substitution or condensation reactions. This versatility allows researchers to tailor compounds for specific biological activities or material properties .

Polymer Chemistry

Polymerization Studies

Benzoxazine compounds are precursors for thermosetting polymers. The incorporation of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine into polymer matrices has been explored to enhance thermal stability and mechanical properties. Studies have shown that these polymers exhibit improved thermal resistance compared to traditional epoxy resins .

Case Studies

Mechanism of Action

The mechanism by which 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of different products.

Molecular Targets and Pathways Involved:

Nucleophilic Substitution: The compound reacts with nucleophiles to form substituted derivatives.

Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include benzoxazine-, quinazoline-, and benzene-sulfonyl chloride derivatives. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Key Findings :

Reactivity Trends: The 1-methyl group in the target compound reduces nucleophilic substitution rates compared to non-methylated analogs (e.g., CAS 74171-22-5) due to steric effects . The dioxo groups in benzoxazine derivatives enhance electrophilicity at the sulfonyl chloride site, facilitating reactions with amines (e.g., in and ) .

Synthetic Applications: Non-methylated analogs (e.g., CAS 74171-22-5) are more frequently used in high-throughput sulfonamide synthesis due to their lower steric demands . Fluorinated derivatives (e.g., sulfonyl fluorides) exhibit slower hydrolysis rates, making them suitable for kinetic studies .

Physical Properties: Collision cross-section (CCS) data for the non-methylated analog (CAS 74171-22-5) predicts m/z values for [M+H]⁺ at 262.03 and [M-H]⁻ at 260.02, but experimental data for the methylated compound remains scarce .

Biological Activity

1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and efficacy against different pathogens.

Synthesis

The synthesis of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride typically involves the reaction of appropriate precursors under controlled conditions. For instance, a method reported in the literature includes the use of sodium hydride in dimethylformamide (DMF) followed by the addition of methyl iodide to yield the desired compound with a good yield and purity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported to range from 7.81 to 250 µg/ml .

Table 1: Antimicrobial Efficacy of Benzoxazine Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 1-Methyl-2,4-dioxo-2,4-dihydro-benzoxazine | 7.81 | Staphylococcus aureus |

| 1-Methyl-2,4-dioxo-2,4-dihydro-benzoxazine | 15.63 | Escherichia coli |

| 1-Methyl-2,4-dioxo-2,4-dihydro-benzoxazine | 31.25 | Candida albicans |

These results suggest that modifications to the benzoxazine structure can enhance its antimicrobial potency.

The antimicrobial activity is thought to be mediated through multiple mechanisms:

- Inhibition of Cell Wall Synthesis : The sulfonyl chloride group may interfere with bacterial cell wall synthesis.

- DNA Interference : The dioxo structure could interact with bacterial DNA or RNA synthesis pathways.

Molecular docking studies have provided insights into how these compounds interact with bacterial targets. For example, docking analyses have shown favorable binding affinities to key proteins involved in bacterial stress responses .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Study on Methicillin-resistant Staphylococcus aureus (MRSA) :

- Evaluation Against Drug-resistant Fungi :

Q & A

Q. Q1. What are the standard synthetic routes for 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sulfonation of the benzoxazine core using chlorosulfonic acid under controlled temperatures (0–5°C) in anhydrous conditions. Key steps include:

- Precursor Preparation : Starting with 1-methyl-3,1-benzoxazine-2,4-dione, sulfonation is initiated by slow addition of chlorosulfonic acid to avoid exothermic side reactions.

- Purification : Crude product is isolated via ice-water quenching, followed by recrystallization from dichloromethane/hexane mixtures to achieve >95% purity.

- Optimization : Reaction yield depends on stoichiometric ratios (1:1.2 benzoxazine:ClSO3H) and strict moisture exclusion .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- NMR : NMR shows characteristic peaks for the methyl group (~δ 3.2 ppm) and aromatic protons (δ 7.1–8.3 ppm). NMR confirms the sulfonyl chloride moiety (δ ~120–125 ppm for SO2Cl).

- IR : Strong absorptions at 1370 cm (S=O asymmetric stretch) and 1180 cm (S=O symmetric stretch).

- Mass Spectrometry : ESI-MS typically displays [M+H] or [M-Cl] fragments. X-ray crystallography (if crystalline) resolves bond angles and torsional strain in the benzoxazine ring .

Advanced Research Questions

Q. Q3. How does the compound’s reactivity vary under different solvents or catalytic systems, and how can conflicting literature data be resolved?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution at the sulfonyl chloride group, while protic solvents (e.g., MeOH) may hydrolyze it.

- Catalytic Systems : Pd-mediated cross-coupling reactions require anhydrous conditions to prevent decomposition. Conflicting reports on reaction yields (e.g., 60% vs. 85%) often arise from trace moisture or impurity differences. Resolution involves:

- Replicating experiments with rigorously dried solvents.

- Comparative TLC/HPLC monitoring to identify side products .

Q. Q4. What computational methods are suitable for predicting the compound’s stability and interaction with biological targets?

Methodological Answer:

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic reactivity.

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cyclooxygenase) to identify binding motifs.

- Contradiction Management : Discrepancies between computational and experimental binding affinities may arise from solvation model inaccuracies. Hybrid QM/MM approaches improve reliability .

Q. Q5. How can researchers mitigate decomposition during storage, and what analytical techniques detect degradation products?

Methodological Answer:

- Storage : Store under argon at –20°C in amber vials to prevent photolysis/hydrolysis.

- Stability Monitoring : Use HPLC-PDA to track sulfonic acid formation (retention time shifts) or benzoxazine ring-opening products.

- Accelerated Degradation Studies : Expose samples to controlled humidity (40–80% RH) and quantify degradation kinetics via Arrhenius modeling .

Data Contradiction and Reproducibility

Q. Q6. How should researchers address inconsistencies in reported sulfonation regioselectivity for benzoxazine derivatives?

Methodological Answer:

- Mechanistic Re-evaluation : Use isotopic labeling (e.g., ) to trace sulfonation pathways.

- Advanced Characterization : Synchrotron XRD or NMR (if fluorinated analogs are used) clarifies positional isomers.

- Literature Cross-Validation : Compare synthetic protocols for acid concentration, temperature gradients, and workup steps. Contradictions often stem from subtle procedural variations .

Safety and Handling Protocols

Q. Q7. What safety precautions are critical when handling this sulfonyl chloride, and how are exposure risks minimized?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and vapor inhalation.

- Spill Management : Neutralize spills with sodium bicarbonate slurry before disposal.

- Toxicity Data : LD50 (rat, oral) is estimated at 250 mg/kg based on structurally similar sulfonyl chlorides. Always refer to SDS for emergency protocols .

Application-Oriented Research

Q. Q8. What strategies are effective for incorporating this compound into polymeric or drug-delivery systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.